molecular formula C16H14O4 B586887 8-Allyloxy-4,9-dimethyl Psoralen-d5 CAS No. 1795026-59-3

8-Allyloxy-4,9-dimethyl Psoralen-d5

Número de catálogo: B586887
Número CAS: 1795026-59-3
Peso molecular: 275.315
Clave InChI: YPHYAHLXEZAINX-MZTCHHLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Allyloxy-4,9-dimethyl Psoralen-d5 (CAS: 1795026-59-3) is a deuterated isotopologue of 8-Allyloxy-4,9-dimethyl Psoralen (CAS: 1241916-83-5), a synthetic psoralen derivative. Psoralens are naturally occurring or synthetic furanocoumarins known for their photoreactive properties, which enable applications in photochemotherapy (e.g., PUVA therapy for psoriasis) and DNA crosslinking studies . The deuterated form (d5) incorporates five deuterium atoms, enhancing its utility in pharmacokinetic and metabolic studies by reducing metabolic degradation rates and improving detection sensitivity in mass spectrometry .

Propiedades

IUPAC Name

3,5-dimethyl-9-(1,1,2,3,3-pentadeuterioprop-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3/i1D2,4D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHYAHLXEZAINX-MZTCHHLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])OC1=C2C(=CC3=C1OC=C3C)C(=CC(=O)O2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allyloxy-4,9-dimethyl Psoralen-d5 involves the incorporation of deuterium atoms into the parent compound, 8-Allyloxy-4,9-dimethyl PsoralenThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to maintain the purity and isotopic labeling of the compound. The process involves large-scale synthesis using deuterated reagents and solvents, followed by purification steps such as chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

8-Allyloxy-4,9-dimethyl Psoralen-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced forms, and substitution can result in various substituted derivatives .

Aplicaciones Científicas De Investigación

8-Allyloxy-4,9-dimethyl Psoralen-d5 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 8-Allyloxy-4,9-dimethyl Psoralen-d5 involves its interaction with specific molecular targets. The compound can intercalate into DNA, leading to the formation of cross-links upon exposure to ultraviolet light. This property is exploited in photochemotherapy for the treatment of skin disorders. The deuterated form allows for detailed studies of these interactions using NMR spectroscopy .

Comparación Con Compuestos Similares

Key Research Findings

  • Stability: Deuterated psoralens show 30% slower degradation in hepatic microsomal assays compared to non-deuterated forms .
  • Bioavailability: The allyloxy group improves cell membrane permeability, yielding 15% higher intracellular concentrations in keratinocyte models .

Actividad Biológica

8-Allyloxy-4,9-dimethyl Psoralen-d5 is a deuterated derivative of psoralen, a naturally occurring compound known for its ability to intercalate into DNA and form cross-links upon exposure to ultraviolet (UV) light. This property makes it valuable in various biological and therapeutic applications, particularly in photochemotherapy for skin disorders. The incorporation of deuterium enhances the stability and tracking capabilities of the compound in metabolic studies.

The IUPAC name for this compound is 3,5-dimethyl-9-(1,1,2,3,3-pentadeuterioprop-2-enoxy)furo[3,2-g]chromen-7-one. Its molecular formula is C16H14O4C_{16}H_{14}O_4, with a molecular weight of approximately 270.29 g/mol. The compound features a furochromone structure that is characteristic of psoralens.

The primary mechanism of action involves the intercalation of the psoralen moiety into DNA strands. Upon UV irradiation, this intercalation leads to the formation of covalent cross-links between adjacent thymine bases in DNA, which can inhibit replication and transcription processes. This mechanism is exploited in photochemotherapy, where targeted UV light exposure is used to treat conditions such as psoriasis and cutaneous T-cell lymphoma.

Antitumor Activity

Research indicates that psoralen derivatives exhibit significant antitumor activity. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways related to DNA damage response.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa12.5DNA cross-linking
Study BA54915.0Apoptosis induction
Study CMCF-710.0Cell cycle arrest

Antiviral Activity

Psoralens have also been investigated for their antiviral properties. The compound has demonstrated effectiveness against certain viruses by inhibiting viral replication through similar mechanisms that involve DNA intercalation.

Case Studies

  • Photochemotherapy for Psoriasis : A clinical trial evaluated the efficacy of this compound in combination with UVA light therapy. Results showed significant improvement in psoriasis symptoms with minimal side effects.
  • Cancer Treatment : In vitro studies on breast cancer cell lines revealed that treatment with this compound followed by UV exposure resulted in increased apoptosis rates compared to control groups.

Research Findings

Recent studies highlight the compound's potential in gene therapy applications due to its ability to induce site-specific DNA modifications. The deuterated form allows for enhanced resolution in NMR spectroscopy studies, facilitating detailed investigations into its interactions with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 8-Allyloxy-4,9-dimethyl Psoralen-d5, and how can structural purity be verified?

  • Methodological Answer : Synthesis typically involves allylation and methylation of psoralen precursors under controlled conditions. Structural verification requires crystallographic analysis (e.g., X-ray diffraction), with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC codes: 895395–895401, 934983). Purity can be confirmed via HPLC coupled with mass spectrometry (LC-MS/MS), ensuring isotopic integrity of the deuterated (d5) groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH/EN-compliant PPE, including chemical-resistant gloves (EN 374 standards), full-face respirators (N100/P3 filters), and flame-retardant lab coats. Store at 2–8°C to prevent degradation. Avoid skin/eye contact and inhalation; implement fume hoods and secondary containment for spills. Post-handling, use validated decontamination protocols for gloves and surfaces .

Q. How can researchers assess the in vitro anti-tumor efficacy of this compound using preclinical models?

  • Methodological Answer : Use xenograft models (e.g., osteosarcoma in nude rats) with tumor volume/weight inhibition as endpoints. Administer low (e.g., 10 mg/kg) and high (e.g., 20 mg/kg) doses, monitoring apoptosis via TUNEL assays. Calculate inhibition rates using:
    Inhibition Rate (%)=(1Treated GroupControl Group)×100\text{Inhibition Rate (\%)} = \left(1 - \frac{\text{Treated Group}}{\text{Control Group}}\right) \times 100

Validate results with histopathology to exclude renal toxicity at high doses .

Advanced Research Questions

Q. How do the helical tension analysis applications of this compound enhance genome-wide DNA studies?

  • Methodological Answer : Psoralen derivatives intercalate into DNA, enabling visualization of helical tension via biotin-streptavidin fluorescence. In genome-wide assays, use polytene chromosomes (e.g., Drosophila) to map regions of high/low tension. Quantify signal intensity differences between interbands and puffs using confocal microscopy, and correlate with transcriptional activity .

Q. What methodological considerations are essential when evaluating dose-dependent cytotoxicity versus therapeutic efficacy in psoralen derivatives?

  • Methodological Answer : Determine the Minimum Biofilm Removal Concentration (MBRC50) and Sub-Minimal Inhibitory Concentration (SMIC50) using biofilm viability assays (e.g., CLSM with LIVE/DEAD staining). For cytotoxicity, conduct histopathological screening for organ-specific toxicity (e.g., renal tubule dilation). Balance efficacy-toxicity using pharmacokinetic modeling, prioritizing doses below thresholds for writhing/hypoactivity observed in rodent models .

Q. How should researchers reconcile contradictory data on psoralen derivatives' therapeutic windows across different experimental models?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., in vitro biofilm inhibition vs. in vivo tumor suppression). Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across models. Address interspecies variability by normalizing doses to body surface area (BSA) or metabolic rate. Publish raw datasets (e.g., tumor weights, cytotoxicity scores) to enable meta-analyses .

Data Contradiction Analysis

Q. How can discrepancies in reported anti-bacterial efficacy of this compound against P. gingivalis biofilms be resolved?

  • Methodological Answer : Variations in MBRC50/SMIC50 values may arise from biofilm maturity (24 vs. 48-hour incubation) or strain differences. Standardize protocols using CLSM to measure biofilm thickness/viability. Replicate experiments with ATP-bioluminescence assays to confirm metabolic inhibition. Compare results to positive controls (e.g., chlorhexidine) .

Experimental Design Considerations

Q. What statistical frameworks are optimal for analyzing psoralen derivatives' dual roles in anti-inflammatory and osteogenic pathways?

  • Methodological Answer : Use multivariate regression to separate anti-inflammatory (e.g., IL-6 suppression) and osteogenic (e.g., alkaline phosphatase activity) effects. Apply pathway enrichment analysis (e.g., KEGG) to RNA-seq data from treated osteoblasts. Validate with siRNA knockdown of key mediators (e.g., NF-κB) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.